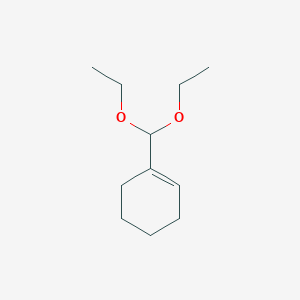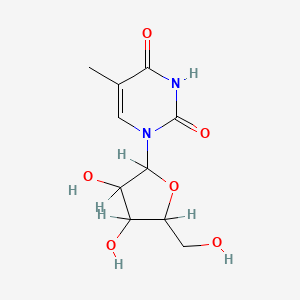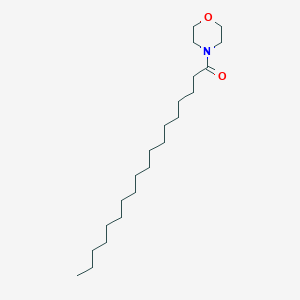
Morpholine, 4-(1-oxooctadecyl)-
Descripción general
Descripción
Morpholine, 4-(1-oxooctadecyl)- is a chemical compound that belongs to the morpholine family. It is commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a morpholine ring substituted with an oxooctadecyl group, making it a versatile molecule in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives, including Morpholine, 4-(1-oxooctadecyl)-, typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysis and can be performed in a stereoselective manner .
Industrial Production Methods: Industrial production of morpholine derivatives generally involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and widely used in the large-scale production of morpholine compounds.
Análisis De Reacciones Químicas
Types of Reactions: Morpholine, 4-(1-oxooctadecyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both amine and ether functional groups in the morpholine ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
Morpholine, 4-(1-oxooctadecyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme mechanisms and as a reagent in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals . Industrially, it is used in the production of surfactants, emulsifiers, and corrosion inhibitors .
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(1-oxooctadecyl)- involves its interaction with molecular targets through its amine and ether functional groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding . The specific pathways involved depend on the particular application and the molecular targets being studied .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Morpholine, 4-(1-oxooctadecyl)- include other morpholine derivatives such as Morpholine, 4-(1-oxooctyl)- and Morpholine, 4-(1-oxododecyl)- . These compounds share the morpholine ring structure but differ in the length and nature of the alkyl substituent.
Uniqueness: Morpholine, 4-(1-oxooctadecyl)- is unique due to its specific oxooctadecyl substituent, which imparts distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics .
Propiedades
IUPAC Name |
1-morpholin-4-yloctadecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h2-21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRZFGPYQDAGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432918 | |
| Record name | Morpholine, 4-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5299-54-7 | |
| Record name | Morpholine, 4-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


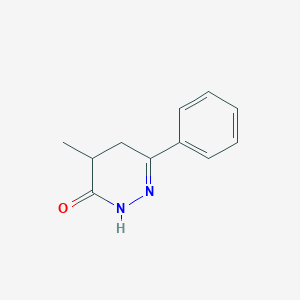
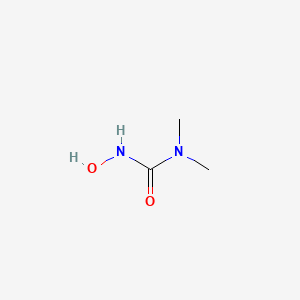
![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)
![Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-](/img/structure/B3053238.png)
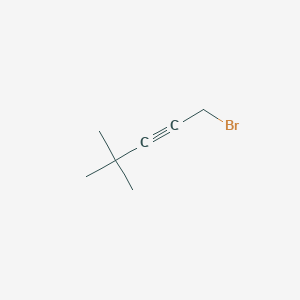
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)
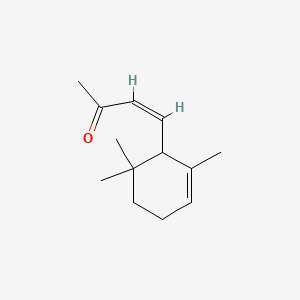
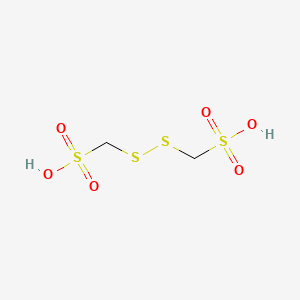
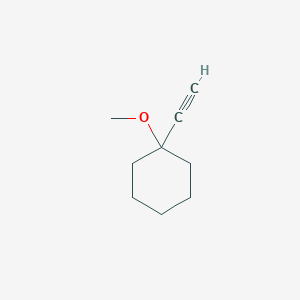
![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)


